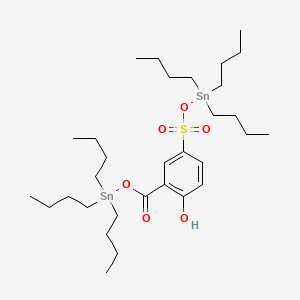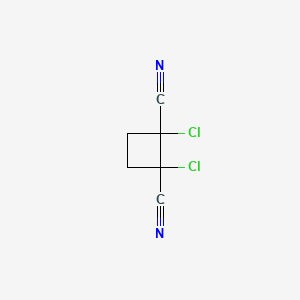
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate is an organic compound that features a carbamate functional group attached to a hex-5-en-1-yl chain, which is further substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of hex-5-en-1-ol and 2-(trimethylsilyl)ethylamine.
Formation of Carbamate: The hex-5-en-1-ol is reacted with phosgene or a phosgene substitute to form hex-5-en-1-yl chloroformate. This intermediate is then reacted with 2-(trimethylsilyl)ethylamine to form the desired carbamate.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and may require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new carbamate derivatives with different substituents.
Scientific Research Applications
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate involves the hydrolysis of the carbamate group to release the corresponding amine and carbon dioxide. This hydrolysis can be catalyzed by enzymes such as esterases or occur under acidic or basic conditions. The released amine can then interact with molecular targets or participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethyl carbamate: Lacks the hex-5-en-1-yl chain.
Hex-5-en-1-yl carbamate: Lacks the trimethylsilyl group.
2-(Trimethylsilyl)ethyl hexanoate: Contains an ester group instead of a carbamate group.
Uniqueness
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate is unique due to the presence of both the trimethylsilyl group and the hex-5-en-1-yl chain. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C12H25NO2Si |
|---|---|
Molecular Weight |
243.42 g/mol |
IUPAC Name |
2-trimethylsilylethyl N-hex-5-enylcarbamate |
InChI |
InChI=1S/C12H25NO2Si/c1-5-6-7-8-9-13-12(14)15-10-11-16(2,3)4/h5H,1,6-11H2,2-4H3,(H,13,14) |
InChI Key |
ZLHMGZXUBWHIRR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)

![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)





